1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9), commonly referred to as 2-cyanobenzothiazole (CBT), is a privileged heterocyclic building block predominantly utilized in the synthesis of D-luciferin derivatives and site-specific bioconjugation. The molecule features a highly reactive electrophilic cyano group at the 2-position of the benzothiazole core, which undergoes a highly specific, biocompatible condensation with 1,2-aminothiols, such as D-cysteine or N-terminal cysteine residues. This unique reactivity profile makes CBT an indispensable precursor for the scalable manufacturing of bioluminescent imaging probes and a premier reagent for the CBT-Cys click reaction, offering rapid kinetics and exceptional stability in physiological environments [1].
Generic substitution of 1,3-Benzothiazole-2-carbonitrile with more common analogs like 2-chlorobenzothiazole or unsubstituted benzothiazole fundamentally disrupts downstream synthetic utility. The 2-cyano group is strictly required to undergo the cyclization condensation with 1,2-aminothiols to form the thiazoline ring of luciferin; 2-chlorobenzothiazole cannot perform this condensation and instead requires hazardous, low-yielding cyanation with alkali cyanides under harsh conditions to become useful [1]. Furthermore, substituting CBT with other heteroaryl nitriles, such as 2-cyanopyridine, drastically alters the photophysical properties of the resulting luciferin analogs and significantly reduces the second-order rate constant of the click reaction, making exact procurement of the benzothiazole-2-carbonitrile core mandatory for reproducible probe synthesis and efficient protein labeling[2].
For site-specific protein labeling and bioconjugation, the reaction kinetics of the labeling reagent dictate process efficiency and required equivalents. Procuring 2-cyanobenzothiazole (CBT) for condensation with 1,2-aminothiols (such as cysteine) provides a second-order rate constant (k2) of 14.9 M⁻¹ s⁻¹ under physiological conditions. This is nearly 200 times faster than the conventional strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction, which typically operates at ~7.6 × 10⁻² M⁻¹ s⁻¹ [1]. Buyers selecting CBT over azide-based linkers benefit from dramatically shorter incubation times and lower required molar equivalents.
| Evidence Dimension | Second-order rate constant (k2) |
| Target Compound Data | 14.9 M⁻¹ s⁻¹ (CBT-Cys condensation) |
| Comparator Or Baseline | ~7.6 × 10⁻² M⁻¹ s⁻¹ (Azide/cycloalkyne click reaction) |
| Quantified Difference | ~200-fold faster reaction kinetics |
| Conditions | Aqueous physiological conditions (pH 7.4) |
Faster kinetics allow for lower reagent equivalents and shorter incubation times in protein labeling, preserving biomolecule integrity and reducing procurement costs for excess reagents.
The commercial production of D-luciferin and its derivatives relies heavily on the procurement of the 2-cyanobenzothiazole core. Traditional de novo total synthesis of D-luciferin without utilizing a pre-formed CBT intermediate requires up to 9 synthetic steps with an overall yield of merely ~9%. In contrast, procuring 2-cyanobenzothiazole allows for direct condensation with D-cysteine, which proceeds in a single step with near-quantitative yields (>90%) [1]. This eliminates the need for complex, multi-step purifications and significantly lowers the cost of goods for bioluminescent probe manufacturing.
| Evidence Dimension | Overall synthetic yield of D-luciferin |
| Target Compound Data | >90% yield (1 step via CBT condensation) |
| Comparator Or Baseline | ~9% yield (9 steps via de novo total synthesis) |
| Quantified Difference | 10-fold increase in overall yield and 8-step reduction in process length |
| Conditions | Standard condensation with D-cysteine vs. multi-step linear synthesis |
Procuring the advanced CBT precursor directly bypasses high-loss synthetic steps, drastically improving the economic viability of large-scale luciferin production.
When synthesizing substituted benzothiazole probes, buyers must choose between procuring 2-chlorobenzothiazole or the more advanced 2-cyanobenzothiazole. Utilizing 2-chlorobenzothiazole requires an intermediate cyanation step, which necessitates highly toxic reagents (e.g., KCN or NaCN), high temperatures (up to 110 °C), and long reaction times (up to 17 hours), often resulting in variable yields and significant safety overhead. Procuring 2-cyanobenzothiazole directly eliminates this hazardous and bottlenecking cyanation step, streamlining the workflow directly into the high-yielding cysteine condensation phase [1].
| Evidence Dimension | Process safety and step count |
| Target Compound Data | 0 cyanation steps required; direct use in condensation |
| Comparator Or Baseline | 2-Chlorobenzothiazole (Requires toxic KCN/NaCN cyanation at 110 °C) |
| Quantified Difference | Elimination of 1 highly hazardous synthetic step and associated yield losses |
| Conditions | Industrial or laboratory scale probe synthesis |
Selecting the cyano-precursor over the chloro-analog removes toxic cyanide handling from the facility, reducing regulatory burden and improving process safety.
1,3-Benzothiazole-2-carbonitrile is the premier starting material for the commercial manufacturing of D-luciferin and aminoluciferins. The direct condensation of this compound with D-cysteine enables near-quantitative yields, making it the most cost-effective procurement choice for suppliers of in vivo bioluminescence assay kits compared to multi-step de novo synthesis [1].
Due to its exceptionally fast second-order reaction kinetics (up to 200x faster than standard azide-alkyne click), this compound is utilized for the site-specific labeling of proteins engineered with N-terminal cysteines. This is particularly relevant for attaching fluorophores or radiolabels (e.g., 18F) for PET imaging without disrupting protein folding or requiring large molar excesses of labeling reagent [2].
The highly specific and stable condensation between 2-cyanobenzothiazole and 1,2-aminothiols is leveraged to immobilize proteins onto glass slides or magnetic nanoparticles. This orientation-controlled immobilization preserves enzyme activity better than random amine-reactive crosslinking, making it ideal for microarray fabrication and diagnostic assay development [3].